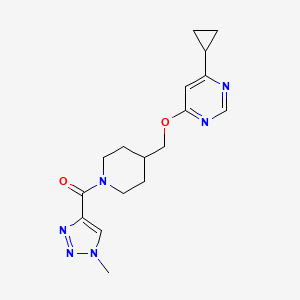

![molecular formula C5H9ClF3N3 B2680750 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride CAS No. 2248366-98-3](/img/structure/B2680750.png)

3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

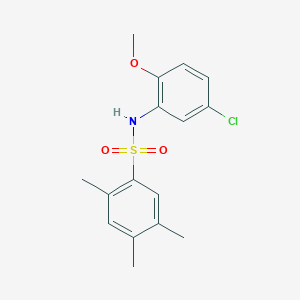

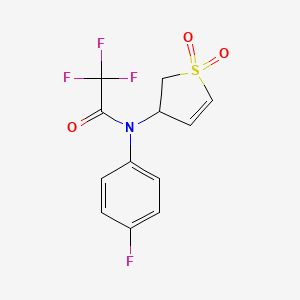

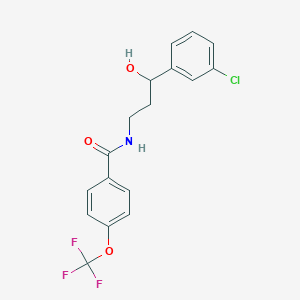

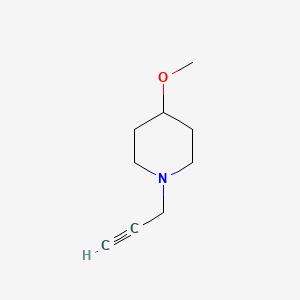

“3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2248366-98-3 . It has a molecular weight of 203.59 . The IUPAC name for this compound is 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)propan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of diazirines often begins with ketones . The ketone is converted to diaziridines, which are then oxidized to form the desired diazirines . Diaziridines can be prepared from ketones by oximation, followed by tosylation (or mesylation), and then finally by treatment with ammonia .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3N3.ClH/c6-5(7,8)4(10-11-4)2-1-3-9;/h1-3,9H2;1H . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and chlorine atoms.Chemical Reactions Analysis

Diazirines, like the one in this compound, can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds .It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Wissenschaftliche Forschungsanwendungen

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, such as those involving 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants found in drinking water, and amine-functionalized sorbents offer a promising solution for their control at low concentrations. The removal efficacy is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Rearrangement of Beta-amino Alcohols via Aziridiniums

The rearrangement of beta-amino alcohols through aziridinium intermediates, a process potentially involving or analogous to reactions with this compound, has been reviewed. This transformation, which is influenced by the nature of nucleophiles and the substituent on the aziridinium intermediate, results in the formation of amines. Such reactions are important in synthetic organic chemistry for the production of various compounds (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Adsorption Behavior and Mechanism of Perfluorinated Compounds

The study of adsorption behaviors and mechanisms of perfluorinated compounds (PFCs) on different adsorbents reveals the significance of amine groups in achieving high adsorption capacity. The literature highlights the crucial role of electrostatic interaction, hydrophobic interaction, and the formation of micelles/hemi-micelles in the adsorption process. This knowledge is essential for developing effective adsorbents for environmental remediation, including those based on or related to this compound (Du, Deng, Bei, Huang, Wang, Huang, & Yu, 2014).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

While not directly related to this compound, the review on parabens' environmental impact sheds light on the fate and behavior of similar organic compounds in water bodies. Understanding these processes is crucial for assessing the environmental footprint of various chemicals, including those related to or derived from the chemical (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may cause harm if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Wirkmechanismus

Target of Action

The primary target of 3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride, also known as AT13386, is the heat shock protein 90 (HSP90) . HSP90 is a ubiquitously expressed chaperone that aids in the folding and maturation of a distinct subset of proteins, which includes kinases, cell surface receptors, and transcription factors .

Mode of Action

AT13387 acts as a potent inhibitor of HSP90 . It binds to the N-terminal domain of HSP90, inhibiting its ATPase activity . This inhibition induces remodeling of the HSP90 chaperone complex, leading to the recruitment of ubiquitin ligases, polyubiquitination, and subsequent proteasomal degradation of HSP90 client proteins .

Biochemical Pathways

The inhibition of HSP90 by AT13387 affects multiple biochemical pathways due to the wide range of client proteins that HSP90 assists. For instance, the degradation of mutant epidermal growth factor receptors, which are primary drivers of cell growth, is particularly sensitive to HSP90 inhibition .

Pharmacokinetics

The pharmacokinetics of AT13387 have been studied in both in vitro and in vivo models . While AT13387 is rapidly cleared from the blood, its retention in tumor xenografts is markedly extended . This extended retention allows for a long duration of action, enabling efficacious once-weekly administration in human lung carcinoma xenografts .

Result of Action

The result of AT13387’s action is the suppression of HSP90 client proteins and phospho-signaling for up to 72 hours in xenograft tumors after treatment with a single dose of AT13387 . This leads to a reduction in tumor growth and can induce cell death .

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N3.ClH/c6-5(7,8)4(10-11-4)2-1-3-9;/h1-3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBFMSQCAMCUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1(N=N1)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248366-98-3 |

Source

|

| Record name | 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)